4-(4-Methylphenylthio)benzophenone
Overview
Description
4-(4-Methylphenylthio)benzophenone is a chemical compound that belongs to the family of benzophenones, which are typically known for their utility in various organic reactions and as photoinitiators due to their ability to absorb light and generate reactive species. The compound features a methyl group and a phenylthio group attached to the benzophenone core, which may influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of related benzophenone derivatives often involves photochemical reactions or condensation processes. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone can yield a hydroxyethyl-amino ketone derivative . Schiff base ligands related to benzophenones can be synthesized and characterized by various spectroscopic techniques, indicating the versatility of benzophenone derivatives in forming complex structures . Although the specific synthesis of 4-(4-Methylphenylthio)benzophenone is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
Benzophenone derivatives can exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are packed in a herringbone arrangement . The molecular structure of benzophenone derivatives can be characterized by single-crystal X-ray diffraction, providing insight into their conformational stability and potential reactivity .
Chemical Reactions Analysis
Benzophenone and its derivatives participate in various chemical reactions, including photochemical reactions leading to cycloaddition products such as oxetanes . The reactivity of benzophenone derivatives towards sulfur- and oxygen-containing nucleophiles has been studied, showing that they can undergo Michael-type nucleophilic addition under specific conditions . These reactions are crucial for the functionalization of benzophenone derivatives.
Physical and Chemical Properties Analysis
The physicochemical properties of benzophenone derivatives can be elucidated using techniques like cyclic voltammetry and UV-vis spectra . The presence of substituents on the benzophenone core can significantly affect the absorption and emission properties, as well as the photoinitiation activity of these compounds . For example, the photophysical properties of substituted benzophenones can be characterized by their absorption maxima, fluorescence, and phosphorescence analyses . Additionally, the determination of benzophenone and its derivatives in various matrices, such as breakfast cereals, can be achieved using methods like gas chromatography-tandem mass spectrometry, indicating their stability and persistence in different environments .
Scientific Research Applications
Photochemistry and Photopolymerization
- 4-(4-Methylphenylthio)benzophenone demonstrates significant activity in photopolymerization processes, with a study highlighting its use in photoinitiation for curing multifunctional monomers (Allen et al., 1998).
- The photoinitiation activities of various substituted 4-(4-Methylphenylthio)benzophenones were investigated, revealing its effectiveness in real-time infrared (RTFTIR) and pencil hardness methods (Alten et al., 1997).
Applications in Materials Science
- A study on benzophenone-sensitized photo-degradation of polypropylene indicated the potential of benzophenone derivatives like 4-(4-Methylphenylthio)benzophenone in the field of polymer stability and degradation (Kubota et al., 1990).
- The incorporation of benzophenone chromophoric groups onto cotton fabrics demonstrated antimicrobial properties and chemical detoxification functions, suggesting applications for benzophenone derivatives in textile enhancements (Hong & Sun, 2008).
Environmental Impact and Safety
- An investigation into the presence of benzophenones in environmental samples, including sediment and sewage sludge, pointed to the widespread use and potential environmental footprint of benzophenone derivatives (Zhang et al., 2011).
- Research on the percutaneous absorption of benzophenone derivatives in human skin highlighted the importance of understanding the human health implications of these compounds (Gonzalez et al., 2006).
Biochemical and Medical Research
- A study on the metabolism of benzophenone-3 in liver microsomes and its endocrine-disrupting activity underlined the significance of researching the biochemical pathways and health effects of benzophenone derivatives (Watanabe et al., 2015).
- The use of benzophenone derivatives in the roots of Ranunculus ternatus and their effects on Mycobacterium tuberculosis showed potential applications in medicinal chemistry (Deng et al., 2013).
Safety And Hazards
Future Directions
Understanding the intricate interplay of conjugation, delocalization, and substituent effects allows for the precise customization of benzophenone derivatives to meet specific application requirements . This knowledge provides the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities .
properties
IUPAC Name |
[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHQYYNDKZDVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888614 | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenylthio)benzophenone | |
CAS RN |
83846-85-9 | |
Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylphenylthio)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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